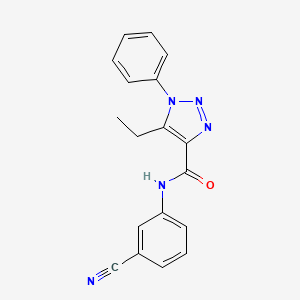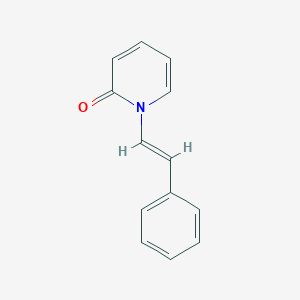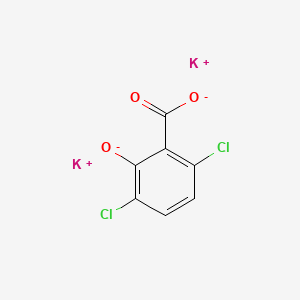![molecular formula C14H19N5O B15281687 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(pyrimidin-2-ylamino)ethyl]acetamide](/img/structure/B15281687.png)
2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(pyrimidin-2-ylamino)ethyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(2-pyrimidinylamino)ethyl]acetamide is a synthetic organic compound that features a pyrrole ring substituted with dimethyl groups and a pyrimidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(2-pyrimidinylamino)ethyl]acetamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Substitution with Dimethyl Groups: The pyrrole ring is then alkylated using methyl iodide in the presence of a strong base such as sodium hydride.
Attachment of the Pyrimidine Moiety: The pyrimidine ring is introduced through a nucleophilic substitution reaction, where the pyrrole derivative reacts with 2-chloro-pyrimidine in the presence of a base like potassium carbonate.
Formation of the Acetamide Linkage: The final step involves the reaction of the pyrrole-pyrimidine intermediate with ethyl chloroacetate, followed by hydrolysis and subsequent amidation to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of pyrrole-2,5-dione derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
科学研究应用
2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(2-pyrimidinylamino)ethyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(2-pyrimidinylamino)ethyl]acetamide involves its interaction with specific molecular targets. The pyrrole and pyrimidine rings allow the compound to bind to nucleic acids or proteins, potentially inhibiting their function. This binding can disrupt biological pathways, leading to various effects such as enzyme inhibition or receptor modulation.
相似化合物的比较
Similar Compounds
5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine: This compound features a bromine atom instead of the pyrimidine moiety, making it less versatile in terms of biological interactions.
3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid: This compound has a thiophene ring instead of the pyrimidine ring, which may alter its electronic properties and reactivity.
Uniqueness
2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(2-pyrimidinylamino)ethyl]acetamide is unique due to its combination of a pyrrole ring with dimethyl substitutions and a pyrimidine moiety. This structure provides a balance of electronic properties and steric effects, making it a valuable scaffold for drug development and material science applications.
属性
分子式 |
C14H19N5O |
|---|---|
分子量 |
273.33 g/mol |
IUPAC 名称 |
2-(2,5-dimethylpyrrol-1-yl)-N-[2-(pyrimidin-2-ylamino)ethyl]acetamide |
InChI |
InChI=1S/C14H19N5O/c1-11-4-5-12(2)19(11)10-13(20)15-8-9-18-14-16-6-3-7-17-14/h3-7H,8-10H2,1-2H3,(H,15,20)(H,16,17,18) |
InChI 键 |
ZFAFFCCNDXZVFC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(N1CC(=O)NCCNC2=NC=CC=N2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


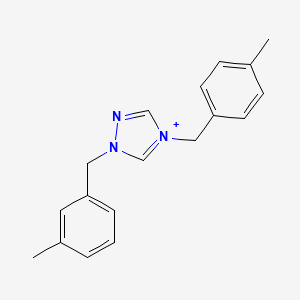
![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B15281613.png)
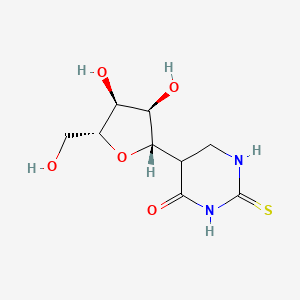
![N-[2-(2-pyrimidinylamino)ethyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B15281625.png)


![Tricyclo[5.2.1.0~2,6~]deca-4,8-diene-3,10-dione dioxime](/img/structure/B15281652.png)
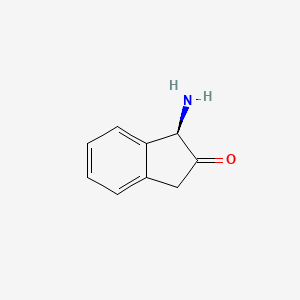

![propyl 4-({[6-(1H-pyrazol-1-yl)-3-pyridinyl]carbonyl}amino)benzoate](/img/structure/B15281667.png)
